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Compound of Interest

Compound Name: Z-VEID-FMK

Cat. No.: B15568806 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing Z-VEID-FMK, a selective and

irreversible inhibitor of caspase-6, in various apoptosis assays. This document outlines the

mechanism of action, provides detailed experimental protocols for key applications, and

presents data on its efficacy.

Introduction
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue

homeostasis and development. A key family of proteases central to the execution of apoptosis

is the caspases. Caspases are cysteine-aspartic proteases that exist as inactive zymogens and

are activated in a cascade upon apoptotic stimuli. They are broadly categorized into initiator

caspases (e.g., caspase-8, -9) and executioner caspases (e.g., caspase-3, -6, -7).[1][2]

Z-VEID-FMK is a cell-permeable fluoromethyl ketone (FMK)-derivatized peptide that acts as a

potent and irreversible inhibitor of caspase-6.[1][2] The VEID sequence is the specific

recognition motif for caspase-6. By binding to the active site of caspase-6, Z-VEID-FMK
effectively blocks its proteolytic activity, thereby inhibiting downstream apoptotic events. This

makes it a valuable tool for dissecting the specific role of caspase-6 in apoptotic pathways.
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Caspase-6 is considered an executioner caspase, responsible for cleaving a specific set of

cellular substrates, leading to the characteristic morphological and biochemical hallmarks of

apoptosis.[3] Unlike other executioner caspases like caspase-3 and -7, which prefer a DEVD

recognition sequence, caspase-6 uniquely targets substrates with a VEID sequence, such as

lamin A/C.[1][4] The activation of caspase-6 can occur through cleavage by upstream

caspases, such as caspase-3, and it can also participate in a feedback loop to amplify the

apoptotic signal.[1][5]

Z-VEID-FMK's inhibitory action allows researchers to investigate the specific downstream

effects of caspase-6 activation and to differentiate its role from that of other caspases.

Data Summary
The following tables summarize the quantitative effects of caspase inhibitors in various

apoptosis assays, providing an indication of the expected efficacy when using Z-VEID-FMK.

Table 1: Inhibition of Apoptosis by Caspase Inhibitors

Cell Line
Apoptotic
Stimulus

Inhibitor
Concentrati
on

% Inhibition
of
Apoptosis

Reference

Jurkat T cells FasL z-VAD-FMK 50 µM
Effective

Blockade
[6]

Jurkat T cells FasL z-VAD-FMK 100 µM
Effective

Blockade
[6]

Bovine

Blastocysts

Cryopreserva

tion
Z-VAD-FMK 20 µM

Increased

Survival Rate

(76.1% vs

51.1%)

[7]

PA-1 UVB
Z-VAD(OMe)-

FMK
50 µM

18%

reduction in

cell death

[8]

Table 2: Effect of Caspase Inhibitors on Caspase Activity and Substrate Cleavage
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Cell Line Treatment Inhibitor
Concentrati
on

Effect Reference

Activated T

cells
FasL z-VAD-FMK 50-100 µM

Partial

inhibition of

caspase-8

and -3

processing

[6]

Jurkat T cells FasL z-VAD-FMK 50-100 µM

Inhibition of

caspase-8

and -3

activation

[6]

CCA cell lines CH-CM
Z-VAD(OMe)-

FMK
Not Specified

Significant

reduction in

cleaved

caspase-3

and cleaved

PARP

[9]

Bovine

Blastocysts

Cryopreserva

tion
Z-VAD-FMK 20 µM

Reduced

level of active

caspase-3

[7]

PA-1 UVB
Z-VAD(OMe)-

FMK
50 µM

Abolished

PARP

cleavage

[8]

Experimental Protocols
Western Blot Analysis of Apoptosis
Western blotting is a key technique to detect the cleavage of specific proteins that are

hallmarks of apoptosis, such as Poly (ADP-ribose) polymerase (PARP). Caspase-6, along with

other executioner caspases, cleaves the 116 kDa PARP protein into an 89 kDa fragment,

inactivating its DNA repair function.[10]
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Cells of interest

Apoptosis-inducing agent

Z-VEID-FMK (and a negative control like Z-FA-FMK, which inhibits cathepsins but not

caspases)

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

Protein quantification assay (e.g., BCA assay)

SDS-PAGE gels and electrophoresis apparatus

PVDF membrane

Transfer buffer and apparatus

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., anti-PARP, anti-cleaved caspase-3, anti-caspase-6, anti-β-actin)

HRP-conjugated secondary antibody

Chemiluminescent substrate

Imaging system

b. Protocol

Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere

overnight.

Inhibitor Pre-treatment: Pre-incubate cells with the desired concentration of Z-VEID-FMK (a

typical starting range is 10-50 µM) for 1-2 hours before inducing apoptosis. Include a vehicle

control (DMSO) and a negative control inhibitor.

Apoptosis Induction: Add the apoptosis-inducing agent and incubate for the desired time.

Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer on ice for 30 minutes.
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Protein Quantification: Centrifuge the lysates to pellet cell debris and determine the protein

concentration of the supernatant.

Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples

with Laemmli buffer. Separate the proteins by SDS-PAGE.

Western Blotting: Transfer the separated proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody (e.g., anti-PARP) overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection: Add the chemiluminescent substrate and visualize the protein bands using an

imaging system. The appearance of the 89 kDa PARP fragment indicates apoptosis. A

reduction in this band in Z-VEID-FMK-treated cells suggests inhibition of caspase-mediated

PARP cleavage.

Flow Cytometry Analysis of Apoptosis using Annexin V
and Propidium Iodide (PI) Staining
Flow cytometry with Annexin V and PI co-staining is a widely used method to quantify apoptotic

and necrotic cells.[11][12][13] Annexin V binds to phosphatidylserine (PS), which is

translocated to the outer leaflet of the plasma membrane during early apoptosis.[11] PI is a

fluorescent nucleic acid stain that can only enter cells with compromised membranes, a

characteristic of late apoptotic and necrotic cells.[11]
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Apoptosis-inducing agent

Z-VEID-FMK

Annexin V-FITC (or other fluorochrome conjugate)

Propidium Iodide (PI)

1X Annexin V Binding Buffer (typically contains HEPES, NaCl, and CaCl2)

Flow cytometer

b. Protocol

Cell Seeding and Treatment: Seed cells and treat with Z-VEID-FMK and the apoptotic

stimulus as described in the western blot protocol.

Cell Harvesting:

For suspension cells, gently collect the cells by centrifugation.

For adherent cells, gently detach the cells using a non-enzymatic cell dissociation solution

or trypsin. Collect the supernatant containing any floating cells.

Cell Washing: Wash the cells twice with ice-cold PBS.

Cell Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a

concentration of 1 x 10^6 cells/mL.

Staining:

Transfer 100 µL of the cell suspension to a flow cytometry tube.

Add 5 µL of Annexin V-FITC and 5 µL of PI.

Gently vortex and incubate for 15 minutes at room temperature in the dark.

Analysis:
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Add 400 µL of 1X Annexin V Binding Buffer to each tube.

Analyze the samples by flow cytometry within one hour.

Interpretation of Results:

Annexin V- / PI- : Live cells

Annexin V+ / PI- : Early apoptotic cells

Annexin V+ / PI+ : Late apoptotic or necrotic cells

Annexin V- / PI+ : Necrotic cells

Signaling Pathway Diagrams
The following diagrams illustrate the caspase activation cascade in apoptosis and the

experimental workflow for assessing apoptosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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